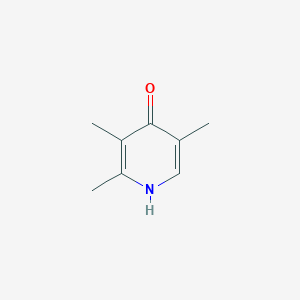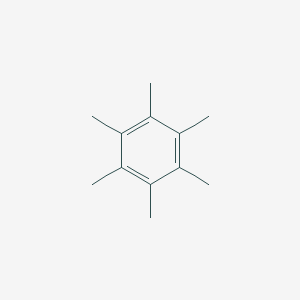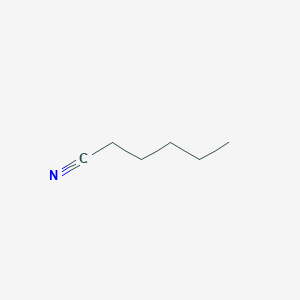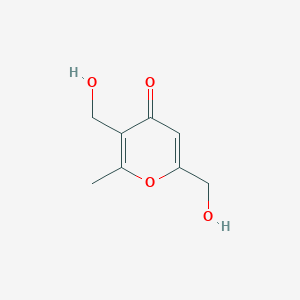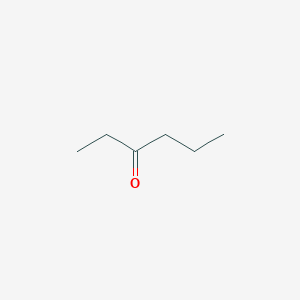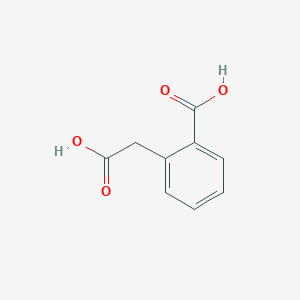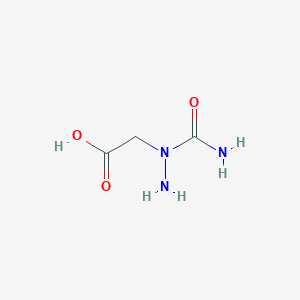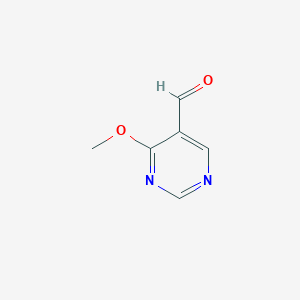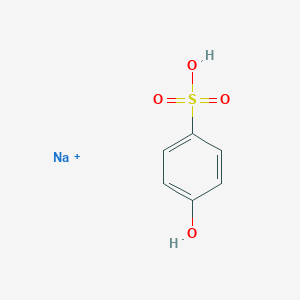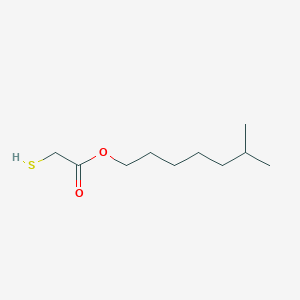
イソオクチルチオグリコレート
概要
説明
Isooctyl thioglycolate is a chemical compound with the molecular formula HSCH₂CO₂(CH₂)₅CH(CH₃)₂. It is an ester of thioglycolic acid and isooctyl alcohol. This compound is widely used in various industries, including cosmetics, where it functions as a depilatory agent and a hair waving or smoothing agent .
科学的研究の応用
Isooctyl thioglycolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is used in the preparation of various biological assays and as a reducing agent in biochemical experiments.
Medicine: Isooctyl thioglycolate is explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of polyvinyl chloride (PVC) stabilizers, cosmetics, and personal care products
作用機序
Target of Action
Isooctyl thioglycolate is a derivative of thioglycolic acid, which is known to target disulfide bonds in the cortex of hair
Mode of Action
Based on its structural similarity to thioglycolic acid, it can be inferred that it may interact with its targets by breaking disulfide bonds . This action results in changes to the structural integrity of the target, such as hair in the case of thioglycolic acid.
Pharmacokinetics
It is known that thioglycolates can penetrate the skin and distribute to various organs, with excretion primarily occurring via urine .
Result of Action
Based on the action of thioglycolic acid, it can be inferred that the breaking of disulfide bonds could lead to structural changes in the target molecules .
生化学分析
Biochemical Properties
Isooctyl thioglycolate plays a significant role in biochemical reactions as a reducing agent and a stabilizer. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with glutathione S-transferase (GST), an enzyme involved in detoxification processes . The interaction between isooctyl thioglycolate and GST enhances the enzyme’s activity, facilitating the reduction of toxic compounds. Additionally, isooctyl thioglycolate can break down disulfide bonds in keratin, making it useful in hair and nail treatments .
Cellular Effects
Isooctyl thioglycolate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been found to enhance collagen production and promote cell turnover, which can reduce the appearance of fine lines and wrinkles . In macrophages, isooctyl thioglycolate increases glycolysis and oxidative phosphorylation, leading to higher levels of phagocytic activity . This compound also exhibits antioxidant properties, protecting cells from damage caused by free radicals .
Molecular Mechanism
At the molecular level, isooctyl thioglycolate exerts its effects through several mechanisms. It binds to biomolecules such as GST, enhancing their activity and facilitating detoxification processes . Isooctyl thioglycolate also acts as a reducing agent, breaking down disulfide bonds in proteins like keratin . This compound can modulate gene expression by influencing transcription factors and signaling pathways involved in collagen production and cell turnover .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isooctyl thioglycolate can change over time. The compound is relatively stable, but its activity may decrease due to degradation. Long-term exposure to isooctyl thioglycolate has been shown to cause minimal toxicity in animal studies . It can be a skin irritant in some cases, and its stability may be affected by environmental factors such as temperature and light .
Dosage Effects in Animal Models
The effects of isooctyl thioglycolate vary with different dosages in animal models. At low doses, it has been found to be relatively non-toxic and effective in enhancing cellular functions such as phagocytosis . At high doses, isooctyl thioglycolate can cause adverse effects, including skin irritation and potential toxicity . A no-observable-adverse-effect level (NOAEL) of 100 mg/kg per day has been determined in rats .
Metabolic Pathways
Isooctyl thioglycolate is involved in several metabolic pathways. It interacts with enzymes such as GST, facilitating the reduction of toxic compounds . This compound can also influence metabolic flux by enhancing glycolysis and oxidative phosphorylation in macrophages . Additionally, isooctyl thioglycolate has been shown to be involved in the detoxification of mercury through the merA-GST pathway .
Transport and Distribution
Within cells and tissues, isooctyl thioglycolate is transported and distributed through various mechanisms. It can bind to transport proteins and be taken up by cells via endocytosis . Once inside the cell, isooctyl thioglycolate can localize to specific compartments, such as the cytoplasm and mitochondria, where it exerts its effects . The compound’s distribution is influenced by factors such as its chemical properties and the presence of binding proteins .
Subcellular Localization
Isooctyl thioglycolate’s subcellular localization is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, isooctyl thioglycolate can localize to the mitochondria, where it enhances oxidative phosphorylation and ATP production . Its localization to the cytoplasm allows it to interact with enzymes like GST and modulate cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: Isooctyl thioglycolate can be synthesized through the esterification of thioglycolic acid with isooctyl alcohol. The reaction typically involves the use of a catalyst and an organic solvent. One method involves dehydrating and esterifying thioglycolic acid and isooctyl alcohol in the presence of a catalyst . Another method uses chloroacetic acid and isooctanol, which undergo an esterification reaction in the presence of a catalyst to form isooctyl chloroacetate. This intermediate then reacts with sodium thiosulfate to form a Bunte salt, which is subsequently acidolyzed and reduced to obtain isooctyl thioglycolate .
Industrial Production Methods: In industrial settings, the production of isooctyl thioglycolate often involves the use of continuous reactors to ensure high yield and purity. The process may include steps such as refluxing, distillation, and purification to achieve the desired product quality .
化学反応の分析
Types of Reactions: Isooctyl thioglycolate undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol group in the compound is particularly reactive and can participate in numerous reactions.
Common Reagents and Conditions:
Oxidation: Isooctyl thioglycolate can be oxidized to form disulfides or sulfoxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Isooctyl thioglycolate can undergo nucleophilic substitution reactions, particularly at the thiol group. Reagents such as alkyl halides can be used in these reactions.
Major Products Formed:
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols and alcohols.
Substitution: Thioethers and esters
類似化合物との比較
Isooctyl thioglycolate is similar to other thioglycolic acid esters, such as methyl thioglycolate and ethyl thioglycolate. its unique structure, which includes an isooctyl group, provides it with distinct properties:
Methyl Thioglycolate: Has a shorter alkyl chain, making it less hydrophobic compared to isooctyl thioglycolate.
Ethyl Thioglycolate: Also has a shorter alkyl chain and different solubility properties.
Uniqueness: Isooctyl thioglycolate’s longer alkyl chain makes it more suitable for applications requiring hydrophobicity and stability, such as in PVC stabilizers and certain cosmetic formulations
特性
IUPAC Name |
6-methylheptyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2S/c1-9(2)6-4-3-5-7-12-10(11)8-13/h9,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBBHEJLECUBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274221 | |
| Record name | 6-Methylheptyl sulfanylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Water-white liquid with a mild fruity odor; [Hawley] Colorless or pale yellow liquid; [HSDB] Clear white liquid; [Aldrich MSDS] | |
| Record name | Acetic acid, 2-mercapto-, isooctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isooctyl thioglycolate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5703 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
125 °C @ 17 mm Hg, BP: 80-88 °C (6 kPa) | |
| Record name | ISOOCTYL THIOGLYCOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9736 @ 25 °C, Density: 1.04 kg/l @ 20 °C | |
| Record name | ISOOCTYL THIOGLYCOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, water-white liquid, Water-white liquid, Colorless or pale yellow liquid | |
CAS No. |
106-76-3, 25103-09-7 | |
| Record name | 6-Methylheptyl 2-mercaptoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isooctyl thioglycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025103097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-mercapto-, isooctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methylheptyl sulfanylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isooctyl mercaptoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOOCTYL THIOGLYCOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3404M9ZDTB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOOCTYL THIOGLYCOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Isooctyl thioglycolate in material science?
A1: Isooctyl thioglycolate is widely used as a heat stabilizer for polyvinyl chloride (PVC). [, , , , , , , , ].
Q2: How does Isooctyl thioglycolate enhance the stability of PVC?
A2: Studies suggest that Isooctyl thioglycolate, particularly when used in conjunction with calcium stearate, acts as a phase transfer catalyst. This catalytic activity facilitates the replacement of unstable chlorine atoms in degrading PVC with more stable stearate groups, thus improving the material's resistance to thermal degradation [].
Q3: Are there other materials where Isooctyl thioglycolate demonstrates beneficial properties?
A3: Research indicates that Isooctyl thioglycolate contributes to improved flexibility and durability in specific PVC synthetic leather formulations intended for sports shoes []. It's also incorporated in various rubber formulations for gaskets and sealing applications, enhancing their thermal stability, oil resistance, and aging resistance [, , ].
Q4: What challenges are associated with using conventional methyltin mercaptide heat stabilizers in PVC processing?
A4: Traditional methyltin mercaptide mixtures used as heat stabilizers in PVC processing often suffer from issues related to volatilization and precipitation during the manufacturing process. These drawbacks can negatively impact the overall quality and performance of the final PVC product [].
Q5: What is the molecular formula and weight of Isooctyl thioglycolate?
A5: While the provided excerpts don't explicitly state the molecular formula and weight, they refer to its synonyms like isooctyl mercaptoacetate and its alternative name, 2-ethylhexyl thioglycolate. Based on this information, Isooctyl thioglycolate has the molecular formula C10H20O2S and a molecular weight of 204.31 g/mol.
Q6: What spectroscopic techniques are used to characterize Isooctyl thioglycolate?
A6: Researchers utilize several methods, including FTIR (Fourier Transform Infrared Spectroscopy), 1H NMR (Proton Nuclear Magnetic Resonance), and elemental analysis, to confirm the structure and purity of synthesized Isooctyl thioglycolate [, ].
Q7: Beyond its role as a stabilizer, does Isooctyl thioglycolate exhibit catalytic properties?
A7: While not extensively discussed in the provided research, one study highlights the potential of Isooctyl thioglycolate as an intermediate in the synthesis of a coordinated methyltin mercaptide compound. This compound is proposed as a novel heat stabilizer for PVC, suggesting a possible catalytic role for Isooctyl thioglycolate in the synthesis process [].
Q8: What are the common starting materials used in the synthesis of Isooctyl thioglycolate?
A8: Several synthesis routes for Isooctyl thioglycolate are presented in the research. One common method involves using chloroacetic acid and isooctanol in an esterification reaction to first produce isooctyl chloroacetate. This intermediate then reacts with sodium thiosulfate, followed by acidolysis and reduction to yield Isooctyl thioglycolate []. Another approach utilizes sodium chloroacetate and sodium thiosulfate to produce Bunte salt, which then undergoes acidolysis and esterification with isooctanol [].
Q9: What is a key challenge in the conventional synthesis of Isooctyl thioglycolate, and how do researchers address it?
A9: Traditional synthesis methods often face limitations in achieving high yields of Isooctyl thioglycolate. To overcome this, researchers have developed an innovative approach involving a multi-stage continuous extraction and continuous esterification technique. By utilizing isooctanol as both a reactant and an extraction agent, this method significantly enhances product yield and reduces production time [].
Q10: Are there any alternative methods being explored to synthesize Isooctyl thioglycolate?
A10: Yes, researchers are exploring the use of solid super acid catalysts in the synthesis of Isooctyl thioglycolate. This approach involves reacting sodium chloroacetate and sodium thiosulfate to prepare Bunte salt, followed by acidolysis to synthesize mercaptoacetic acid. The final step involves an extraction esterification method using isooctyl alcohol as the extraction agent and reacting it with mercaptoacetic acid to produce Isooctyl thioglycolate [].
Q11: How does modifying the organic groups in organotin bis(Isooctyl thioglycolate) compounds affect their effectiveness as thermal stabilizers for PVC?
A11: While the provided abstracts do not delve into specific structure-activity relationships, they do indicate that the nature of the organic groups attached to the tin atom in organotin bis(Isooctyl thioglycolate) compounds can significantly influence their stabilizing effectiveness in PVC [].
Q12: Is there evidence of Isooctyl thioglycolate's potential for biodegradation?
A13: One study identified Isooctyl thioglycolate as a metabolite produced by specific Halomonas bacterial species when exposed to mercury stress []. This finding suggests the potential for these bacteria to degrade Isooctyl thioglycolate and highlights the compound's role in the microorganism's mercury detoxification mechanism.
Q13: Are there alternative compounds being investigated as replacements for traditional antimony mercaptide stabilizers in PVC?
A14: Yes, research explores the potential of barium mercaptides as synergists to antimony mercaptides in PVC stabilization. Studies indicate that barium mercaptides, particularly when used in combination with antimony tris(Isooctyl thioglycolate), demonstrate remarkable synergistic effects, improving the long-term stability of PVC and potentially reducing the required amount of antimony compounds [, ].
Q14: Are there efforts to develop more environmentally friendly stabilizers for PVC?
A15: Research explores using metal complexes of cyanoguanidine and urea as potential thermal stabilizers for PVC. These complexes, particularly those containing tin, nickel, and cobalt, demonstrated higher stabilizing efficiencies compared to conventional stabilizers, suggesting a promising avenue for developing more environmentally friendly alternatives [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

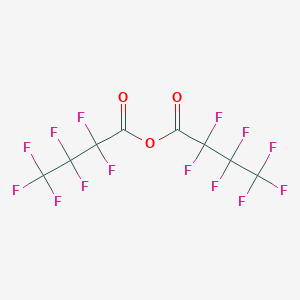
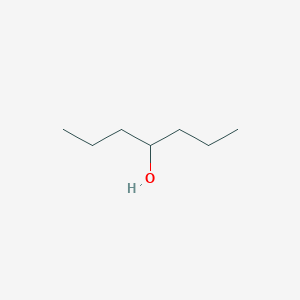
![1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B146998.png)

